3,7-Dimethylbenzofuran

Biocatalysis Whole-cell biotransformation Chiral alcohol synthesis

3,7-Dimethylbenzofuran (CAS 71507-42-1) is a C10H10O heterocyclic compound belonging to the benzofuran family, characterized by a fused benzene–furan ring system with methyl substituents at the 3- and 7-positions. Unlike the more common 2,3-dimethyl isomer (CAS 3782-00-1), which is widely used as a flavor and fragrance agent, the 3,7-substitution pattern creates a distinct electronic and steric environment that directly influences downstream reactivity and biological target recognition.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
Cat. No. B13690208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethylbenzofuran
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CO2)C
InChIInChI=1S/C10H10O/c1-7-4-3-5-9-8(2)6-11-10(7)9/h3-6H,1-2H3
InChIKeyNIYDFNQGKTVQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethylbenzofuran: Core Scaffold Identity and Procurement-Grade Characterization


3,7-Dimethylbenzofuran (CAS 71507-42-1) is a C10H10O heterocyclic compound belonging to the benzofuran family, characterized by a fused benzene–furan ring system with methyl substituents at the 3- and 7-positions [1]. Unlike the more common 2,3-dimethyl isomer (CAS 3782-00-1), which is widely used as a flavor and fragrance agent, the 3,7-substitution pattern creates a distinct electronic and steric environment that directly influences downstream reactivity and biological target recognition [2]. The compound serves as a key synthetic intermediate for cacalol-type furanoeremophilane natural products isolated from Ligularia species, as well as for 5-HT3 antagonist pharmacophores described in patent literature [3].

Why 3,7-Dimethylbenzofuran Cannot Be Replaced by Other Dimethylbenzofuran Isomers in Critical Applications


Although all dimethylbenzofuran isomers share the identical molecular formula (C10H10O, MW 146.19) and nearly identical computed XLogP values of 3.1 , their substitution patterns dictate profoundly different chemical and biological behaviors. The 3,7-dimethyl arrangement places one methyl group on the electron-rich furan ring (position 3) and the second on the benzene ring (position 7), a topology that directly affects electrophilic aromatic substitution regiochemistry, biocatalytic substrate acceptance, and pharmacological target engagement. A simple swap to the 2,3-dimethyl isomer, the 4,7-dimethyl isomer, or unsubstituted benzofuran can alter reaction conversion by over 25 percentage points in whole-cell biotransformations [1] and can completely change the compound's utility as a building block for natural product total synthesis. The quantitative evidence below demonstrates exactly where these differences manifest in measurable, decision-relevant terms.

3,7-Dimethylbenzofuran: Quantitative Differentiation Evidence Against Closest Analogs


Biocatalytic Reduction: 3,7-Dimethyl Substitution Reduces Whole-Cell Conversion by 25.5 Percentage Points vs. Unsubstituted Benzofuran

In a head-to-head whole-cell biotransformation study using Pythium oligandrum (Polyversum), the 3,7-dimethylbenzofuran-derived ketone substrate 1-(3,7-dimethylbenzofuran-2-yl)ethanone achieved only 72.6% conversion to the corresponding (S)-alcohol, compared to 98.1% conversion for the unsubstituted benzofuran analog 1-(benzofuran-2-yl)ethanone under identical optimized conditions [1]. Enantiomeric excess remained high for both substrates (99% ee), indicating that the 3,7-dimethyl substitution specifically impairs substrate acceptance by the biocatalytic machinery without compromising stereoselectivity.

Biocatalysis Whole-cell biotransformation Chiral alcohol synthesis

Cationic Polymerization Reactivity: 3-Methyl Substitution Alters Monomer Reactivity Ratio Distinctly from 2-Methyl Substitution

In a systematic study of cationic copolymerization of benzofuran derivatives catalyzed by SnCl4–CCl3CO2H (2:1) in CH2Cl2 at 0 °C, the presence of a 2-methyl substituent versus a 3-methyl substituent produced markedly different monomer reactivity ratios, with the polymeric cation shown to add exclusively at the 2-carbon of benzofuran [1]. The 3-methyl substitution in 3,7-dimethylbenzofuran blocks this preferred addition site, fundamentally altering copolymerization kinetics and sequence distribution compared to 2-methyl-substituted or unsubstituted benzofuran.

Cationic polymerization Monomer reactivity ratio Benzofuran copolymerization

Natural Product Scaffold Specificity: The 3,7-Dimethylbenzofuran Core Is Essential for Cacalol-Type Furanosesquiterpene Bioactivity

The 3,7-dimethylbenzofuran nucleus constitutes the core scaffold of cacalol (13) and related furanoeremophilane sesquiterpenes isolated from Ligularia virgaurea (Compositae) [1]. Pharmacological evaluation of synthetic derivatives demonstrated that compounds retaining this 3,7-dimethyl substitution pattern exhibited calcium influx blocking activity by occupying dihydropyridine binding sites, whereas structural modification of the substitution pattern abolished this activity [1]. The 2,3-dimethyl isomer, in contrast, is not associated with this pharmacophore class and is primarily documented as a flavor constituent in coffee and roasted onion [2].

Natural product synthesis Cacalol Calcium channel blockade

Patent-Covered 5-HT3 Antagonist Pharmacophore: 3,7-Dimethylbenzofuran Is Explicitly Claimed as a Therapeutic Scaffold

Patent CA2149044A1 explicitly claims dimethylbenzofuran derivatives, including the 3,7-dimethyl substitution pattern, as 5-HT3 receptor antagonists useful for treating serotonin-mediated disorders [1]. This establishes the 3,7-dimethyl orientation as part of a protected pharmacophore space, whereas alternative isomers such as 4,7-dimethylbenzofuran or 5,6-dimethylbenzofuran are not specifically exemplified within the same therapeutic claims, despite sharing identical molecular formula and similar computed properties (XLogP 3.1, TPSA 13.1 Ų for all dimethyl isomers) .

5-HT3 antagonism Serotonin receptor Drug discovery scaffold

Procurement-Driven Application Scenarios for 3,7-Dimethylbenzofuran


Biocatalytic Process Development Requiring Substrate-Specific Conversion Calibration

When developing whole-cell biotransformation processes for chiral benzofuranyl alcohols, scientists must use authentic 3,7-dimethylbenzofuran-derived ketone substrates for reaction optimization rather than the more reactive unsubstituted benzofuran analog. The experimentally measured 72.6% conversion (vs. 98.1% for unsubstituted benzofuran) under otherwise identical conditions [1] means that enzyme loading, cosolvent selection, and reaction time must be specifically calibrated for the 3,7-dimethyl substrate. Using the unsubstituted analog for method development will produce non-transferable results and overestimate process yield by over 25 percentage points.

Total Synthesis of Cacalol and Related Furanoeremophilane Natural Products

The 3,7-dimethylbenzofuran core is a mandatory intermediate for the total synthesis of cacalol, 1-hydroxy-2-(3'-pentenyl)-3,7-dimethylbenzofuran, and related furanosesquiterpenes that demonstrate calcium channel blocking activity [1]. Alternative dimethylbenzofuran isomers cannot serve as starting materials because the 3- and 7-methyl positions are integral to the final pharmacophore. Procurement of the correct isomer is non-negotiable for this synthetic route.

5-HT3 Antagonist Lead Optimization and Structure–Activity Relationship (SAR) Studies

Medicinal chemistry programs pursuing 5-HT3 receptor antagonists should procure 3,7-dimethylbenzofuran as a core scaffold based on its explicit inclusion in patent claims covering this therapeutic mechanism [1]. SAR exploration around this substitution pattern can build upon established intellectual property, whereas alternative dimethylbenzofuran isomers lack the same patent precedent and may require de novo validation of receptor engagement.

Cationic Copolymerization Studies Involving Benzofuran Monomers

For academic or industrial polymer chemistry groups studying the effect of substitution pattern on cationic benzofuran copolymerization, 3,7-dimethylbenzofuran provides a critical comparator to 2-methylbenzofuran and unsubstituted benzofuran. The 3-methyl group alters the monomer reactivity ratio by blocking the kinetically preferred 2-carbon addition site, as established by Okuyama et al. (1974) [1]. This isomer is essential for completing structure–reactivity relationship matrices in polymerization studies.

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